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Pharmacokinetic Properties at a Glance

The table below summarizes the key pharmacokinetic parameters of the four approved PARP inhibitors.

) ) Primary )
PARP Approved Oral Half-life Time to . Dosing
Inhibitor ~ Dose Bioavailability  (hr) Cmax (hr)  Metabolizing Recommendation
Enzymes
Rucaparib 600 mg, 36% [2] ~17 [3] 15-6.0 CYP2D6 (minor), With or without
twice daily (single CYP1A2, CYP3A4 food [2]
[1] dose); 1.5 [2][3]
-4.0
(steady
state) [3]
Olaparib 300 mg, Information Information Information CYP3A4 [1] [4] Information
twice daily  missing missing missing missing
[1]
Niraparib 300 mg, Information Information  Information  Carboxylesterases Information
once daily  missing missing missing (mainly CES2) [1] missing
[1] (4]
Talazoparib 1 mg, Information Information  Information  Minimal Information
once daily  missing missing missing metabolism; P- missing
[1] glycoprotein
substrate [1] [4]
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Drug-Drug Interaction (DDI) and Safety Profile

This table compares the potential for drug-drug interactions and key safety considerations, which are critical for clinical

application and trial design.

PARP DDI Risk as DDI Risk as Key Transporter . .
o ) o Exposure-Response Relationship
Inhibitor Object Perpetrator Inhibitions
Rucaparib High (CYP Moderate [1] MATE1, MATE2-K, Exposure linked to both efficacy and
substrate) [1] OCT1, OCT2[2] safety (dose-dependent) [2]
Olaparib High (CYP3A4 High (CYP3A4 BCRP, P-gp (in Exposure linked to toxicity
substrate) [1] inhibitor) [1] vitro) [1] (hematological); efficacy relationship
inconclusive [1]
Niraparib Lower risk [1] Lower risk [1] Information missing  Exposure linked to toxicity
(hematological); efficacy relationship
inconclusive [1]
Talazoparib Minimal risk [1] Minimal risk [1] BCRP, P-gp [1] Exposure linked to both efficacy and

toxicity [1]

PARP Inhibition and Trapping Potency

The following table compares the preclinical pharmacological potency, which underpins the differing clinical dosages.
IC50 is the half-maximal inhibitory concentration, and a lower value indicates greater potency for catalytic inhibition.

PARP trapping potency is a relative measure.

PARP PARP1 Catalytic Inhibition PARP Trapping Average Unbound Cmin at Clinical
Inhibitor IC50 (nM) Potency Dose (nM)

Rucaparib 0.8 (PARP1), 0.5 (PARP2) [2] Information missing Information missing

Olaparib 6 [1] [4] Moderate [4] 460 (capsules), 672 (tablets) [1]
Niraparib 60 [4] Weak [4] Information missing

Talazoparib 411][4] Strong [4] Information missing
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Key Experimental Protocols from Cited Studies

Understanding the methodology behind the data is crucial for its interpretation. Here are the protocols from key studies

on rucaparib.

e Study 10 (NCT01482715) - Rucaparib Phase 1-2 Trial [3]

o Objective: To characterize the single-dose and steady-state pharmacokinetics, safety, and establish the
recommended Phase 2 dose (RP2D) of oral rucaparib.

o Design: Open-label, dose-escalation study in patients with advanced solid tumors. A standard "3 + 3"
design was used.

o Dosing: Rucaparib was administered once daily (40-500 mg) or twice daily (240-840 mg) in continuous
21-day cycles.

o PK Sampling: Blood samples were collected to determine plasma concentrations of rucaparib at specified
time points after single and repeated doses.

o Bioanalytical Method: Plasma concentrations were quantified using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method.

¢ Food-Effect Study (within Study 10) [3]

o Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of a single dose of rucaparib.
o Design: The pharmacokinetic profile of a single 40 mg or 300 mg dose of rucaparib was assessed under
fasting and fed conditions.

Mechanism of Action and Pharmacokinetics Pathways

The diagram below illustrates the core mechanism of PARP inhibitors and the key pharmacokinetic pathways of

rucaparib, integrating the data from the tables above.
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Clinical PK Profile Core PARP Inhibitor Mechanism Rucaparib Metabolism & Elimination
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Key Differentiating Factors for Rucaparib

¢ Distinct Metabolic Profile: Unlike olaparib, which is primarily metabolized by CYP3A4, rucaparib is mainly
processed by CYP2D6 [2] [4] [3]. This is a critical differentiator for drug-drug interaction management.
¢ Favorable Dosing Flexibility: Rucaparib can be taken with or without food, as a high-fat meal does not cause a

clinically significant increase in exposure [2]. This improves patient convenience and adherence.
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¢ Robust Exposure-Response Data: Among the PARP inhibitors, rucaparib has well-characterized, dose-
dependent relationships for both efficacy and safety, which supports its 600 mg BID dosing regimen [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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